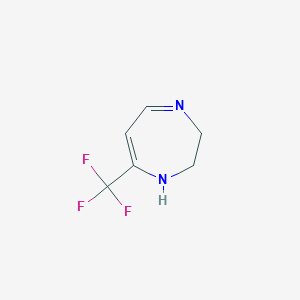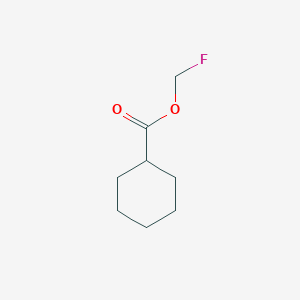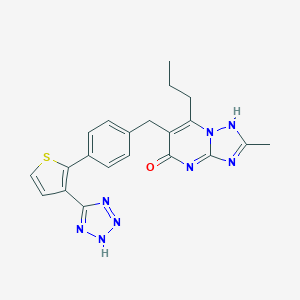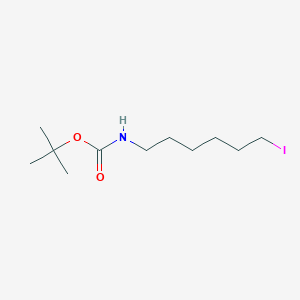
1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction The compound 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone, a piperidine derivative, is synthesized using various chemical reactions, primarily through nucleophilic addition or substitution reactions. Piperidine derivatives are known for their wide applications in medicinal chemistry and material science due to their unique structural and chemical properties.
Synthesis Analysis The synthesis of similar compounds involves click chemistry approaches, starting from corresponding azido and piperidine precursors. For instance, 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone is synthesized from 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone using this method (Govindhan et al., 2017).
Molecular Structure Analysis The molecular structure is characterized using techniques like IR, NMR, and MS. X-ray crystallography may also be employed to determine the crystal structure and analyze intermolecular interactions, such as hydrogen bonding patterns in enaminones, which are similar to the structure of piperidine derivatives (Balderson et al., 2007).
Chemical Reactions and Properties Piperidine derivatives undergo various chemical reactions, including condensations with aryl aldehydes, cyclizations, and Michael addition reactions. These reactions are influenced by the molecular structure and functional groups present in the compound, affecting their reactivity and interaction with other molecules (Merugu et al., 2010).
Physical Properties Analysis The physical properties, such as thermal stability and solubility, are influenced by the compound's molecular structure. Techniques like TGA and DSC can analyze these properties. The crystallization behavior and the resulting crystal structure can significantly impact the physical properties of piperidine derivatives (Govindhan et al., 2017).
Chemical Properties Analysis The chemical properties, such as acidity, basicity, and reactivity, are defined by the functional groups present in the piperidine derivatives. The interactions within the crystal structure, like hydrogen bonding, play a crucial role in determining these properties. Studies such as molecular docking and spectral analysis help in understanding these chemical properties in detail (Elavarasan et al., 2014).
科学的研究の応用
Nucleophilic Aromatic Substitution Reactions
Piperidine and its derivatives engage in nucleophilic aromatic substitution reactions, which are critical for synthesizing various compounds with potential therapeutic applications. For instance, the reaction of piperidine with nitro-aromatic compounds has been shown to proceed via an addition-elimination mechanism, offering a route for modifying aromatic systems crucial in drug development (Pietra & Vitali, 1972).
Catalytic Transformations for Biomass-derived Chemicals
Piperidine derivatives are significant in catalytic transformations, particularly in converting biomass-derived furfurals to valuable chemical intermediates like cyclopentanones and their derivatives. This conversion is essential for producing a wide range of compounds with commercial applications, showcasing the versatility of piperidine derivatives in sustainable chemistry applications (Dutta & Bhat, 2021).
Antioxidant and Pharmacological Properties
Piperidine alkaloids, found in plants such as those from the Pinus genus, possess diverse pharmacological properties. These include antioxidant activities, which are essential for mitigating oxidative stress-related cellular damage, underlying their potential in developing therapies for various diseases (Singh et al., 2021). Moreover, piperine, a major principle of black pepper and a derivative of piperidine, exhibits a wide range of bioactivities including antimicrobial, immunomodulatory, hepatoprotective, and antitumor effects, underscoring the therapeutic potential of piperidine-based compounds (Stojanović-Radić et al., 2019).
特性
IUPAC Name |
1-[3-(hydroxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVDEFLVIBQUIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)


![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)

![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)